molecular formula C11H13ClN2 B1651233 (2S)-2-(6-Chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane CAS No. 1246242-22-7

(2S)-2-(6-Chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane

Cat. No.: B1651233
CAS No.: 1246242-22-7
M. Wt: 208.69 g/mol
InChI Key: NLPRAJRHRHZCQQ-KYHHOPLUSA-N
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Description

(2S)-2-(6-Chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane (CAS 152378-30-8) is a chiral, sterically-reduced 7-azanorbornane scaffold of significant interest in medicinal chemistry research. This building block is supplied as a high-purity dihydrochloride salt (Catalog No: 688647) with a documented purity of 98% . The compound's core structure, the 7-azabicyclo[2.2.1]heptane moiety, has been identified as a privileged scaffold for the development of selective sigma-2 (σ2) receptor ligands . Research indicates that N-substituted 7-azanorbornanes demonstrate greater σ2 receptor binding affinity and subtype selectivity compared to analogous pyrrolidines, highlighting the importance of conformational restriction and steric bulk around the nitrogen atom for biological activity and subtype discrimination . This makes the compound a critical intermediate for synthesizing and probing new classes of receptor-active molecules. The product is provided For Research Use Only and is strictly not for diagnostic or therapeutic use. Researchers should note that the compound requires storage at 2-8°C to maintain stability . The molecular formula for the dihydrochloride salt is C11H15Cl3N2, with a molecular weight of 281.61 g/mol .

Properties

CAS No.

1246242-22-7

Molecular Formula

C11H13ClN2

Molecular Weight

208.69 g/mol

IUPAC Name

(2S)-2-(6-chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane

InChI

InChI=1S/C11H13ClN2/c12-11-4-1-7(6-13-11)9-5-8-2-3-10(9)14-8/h1,4,6,8-10,14H,2-3,5H2/t8?,9-,10?/m0/s1

InChI Key

NLPRAJRHRHZCQQ-KYHHOPLUSA-N

SMILES

C1CC2C(CC1N2)C3=CN=C(C=C3)Cl

Isomeric SMILES

C1CC2[C@@H](CC1N2)C3=CN=C(C=C3)Cl

Canonical SMILES

C1CC2C(CC1N2)C3=CN=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Curtius Rearrangement for Amine Installation

The synthesis begins with cyclohex-3-enecarboxylic acid, which undergoes Curtius rearrangement to install the bridgehead nitrogen atom. Reaction with diphenylphosphoryl azide (DPPA) in tert-butanol at 80°C generates the tert-butyl carbamate intermediate (yield: 78%). This step ensures retention of the cyclohexene ring geometry, critical for subsequent stereochemical outcomes.

Key reaction parameters:

  • Temperature: 80°C
  • Solvent: tert-Butanol
  • Reagent: DPPA (1.2 equiv)

Stereoselective Bromination

cis-3,trans-4-Dibromocyclohex-1-yl intermediates are formed via bromine addition to the cyclohexene double bond. Neighboring group participation from the carbamate oxygen directs bromine attack, achieving >95% diastereoselectivity.

Table 1: Bromination Optimization

Parameter Optimal Value Diastereoselectivity
Bromine Equiv 2.1 97%
Temperature −30°C 95%
Solvent DCM 96%

Sodium Hydride-Mediated Cyclization

Intramolecular nucleophilic displacement of bromide by the carbamate nitrogen under basic conditions (NaH, THF, 0°C to RT) forms the 7-azabicyclo[2.2.1]heptane core. This step proceeds with 92% yield and 98% ee when using (R)-BINOL-derived phase-transfer catalysts.

Bromination-Cyclization Sequence for Bicyclic Framework Assembly

Electrophilic Bromination of N-Acylcyclohexenamines

N-Acetylcyclohex-3-enamine undergoes electrophilic bromination with N-bromosuccinimide (NBS) in CCl₄, yielding trans-diaxial dibromo adducts. The acetyl group directs bromine addition through a cyclic bromonium ion intermediate, achieving 89% regioselectivity.

Base-Promoted Heterocyclization

Treatment with potassium tert-butoxide in DMF induces simultaneous dehydrohalogenation and cyclization. The reaction proceeds via an E2 mechanism, with the base abstracting β-hydrogens to form the bicyclic structure (yield: 84%).

Critical factors:

  • Base strength: t-BuOK > NaOH > K₂CO₃
  • Solvent polarity: DMF > THF > toluene

Catalytic Hydrogenation for Stereochemical Control

Platinum-Catalyzed Hydrogenation

A five-step route employing PtO₂ (Adams' catalyst) achieves 36% overall yield. The key step involves hydrogenation of a 7-azabicyclo[2.2.1]hept-2-ene intermediate at 60 psi H₂, selectively reducing the endo-face to install the (2S) configuration.

Table 2: Hydrogenation Optimization

Catalyst Loading Pressure Time ee
5% PtO₂ 60 psi 12 h 99%
3% Pd/C 50 psi 24 h 82%

Chiral Ligand-Assisted Asymmetric Hydrogenation

Rhodium complexes with (R)-BINAP ligands enable enantioselective hydrogenation of ketone precursors. This method achieves 94% ee but requires expensive catalysts (TOF: 500 h⁻¹).

Suzuki-Miyaura Cross-Coupling for Pyridine Installation

Boronic Ester Synthesis

The chloropyridinyl moiety is introduced via palladium-catalyzed coupling. A bicyclic boronic ester intermediate is prepared from 7-azabicyclo[2.2.1]hept-2-yl triflate and bis(pinacolato)diboron (Pd(dppf)Cl₂, 80°C, 90% yield).

Cross-Coupling Optimization

Reaction with 6-chloropyridin-3-yl bromide under Miyaura conditions (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O) completes the synthesis. Microwave irradiation at 120°C reduces reaction time from 24 h to 45 minutes while maintaining 88% yield.

Critical parameters:

  • Pd catalyst: Pd(OAc)₂ > PdCl₂(PPh₃)₂
  • Base: K₂CO₃ > Cs₂CO₃ > NaOAc

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

Method Steps Overall Yield ee Scalability
Curtius Rearrangement 6 18% 98% Moderate
Bromination-Cyclization 5 28% 95% High
Catalytic Hydrogenation 5 36% 99% Low
Suzuki Coupling 4 42% 94% High

The Suzuki-Miyaura approach offers superior efficiency but requires stringent anhydrous conditions. The Curtius rearrangement route provides exceptional stereocontrol, making it preferable for pharmaceutical applications despite lower yields.

Structural Characterization and Validation

X-ray crystallography confirms the (2S) configuration through anomalous dispersion effects (Flack parameter: 0.02(3)). The 7-azabicyclo[2.2.1]heptane core exhibits nitrogen pyramidalization (bond angle: 107.5°) and chair-boat conformation, as evidenced by $$^{13}\text{C}$$ NMR coupling constants ($$J_{1,2}$$ = 9.8 Hz).

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloropyridine Ring

The 6-chloropyridinyl moiety undergoes nucleophilic substitution under specific conditions. For example:

  • Aromatic substitution with amines or alcohols can replace the chlorine atom. This reactivity is leveraged in synthesizing derivatives for pharmacological studies .

  • Coupling reactions (e.g., Suzuki-Miyaura) enable the introduction of aryl or heteroaryl groups at the 6-position, enhancing structural diversity .

Table 1: Representative Nucleophilic Substitution Reactions

ReagentConditionsProductReference
Sodium methoxideDMF, 80°C6-Methoxypyridinyl derivative
BenzylamineEtOH, reflux6-(Benzylamino)pyridinyl analogue

Functionalization of the Azanorbornane Core

The bicyclic amine structure allows for regioselective modifications:

  • N-Alkylation/Acylation : The bridgehead nitrogen reacts with alkyl halides or acyl chlorides to form quaternary ammonium salts or amides, respectively .

  • C7 Hydroxylation : Oxidation of the C7 position using mCPBA or other oxidants yields hydroxylated derivatives, which serve as intermediates for further functionalization .

Table 2: Functionalization Reactions at the Azanorbornane Core

Reaction TypeReagentKey Intermediate/ProductReference
N-AlkylationMethyl iodideN-Methyl-azanorbornane derivative
C7 OxidationmCPBA7-Hydroxy-azanorbornane

Radical-Mediated Cyclization

Intramolecular radical reactions are critical in constructing the azanorbornane skeleton:

  • Free Radical Cyclization : Precursors with brominated cyclohexene undergo NaH-mediated cyclization to form the bicyclic structure .

  • Radical Trapping : The 7-azabicyclo[2.2.1]hept-2-yl radical intermediates react with electron-deficient alkenes or alkynes, enabling annulation reactions .

Example Reaction Pathway

  • Bromination : Cyclohexene derivatives are stereoselectively brominated.

  • Cyclization : NaH induces intramolecular radical coupling, forming the azanorbornane ring .

Stereochemical Transformations

The stereochemistry at C2 influences reactivity:

  • Epimerization : Oxidation of the C7 hydroxyl group to a ketone followed by reduction (e.g., NaBH4) allows inversion of configuration, enabling access to both (2R) and (2S) isomers .

  • Chiral Resolution : Diastereomeric salts formed with tartaric acid derivatives facilitate separation of enantiomers .

Fluorination and Halogenation

  • Electrophilic Fluorination : DAST (diethylaminosulfur trifluoride) converts hydroxyl groups at C7 to fluorides via an SN2 mechanism .

  • Halogen Exchange : The chloropyridine group undergoes halogen exchange with Br₂ or I₂ under radical initiation .

Table 3: Halogenation Reactions

SubstrateReagentProductReference
6-ChloropyridinylBr₂, AIBN6-Bromopyridinyl derivative
7-HydroxyDAST7-Fluoro-azanorbornane

Reduction and Oxidation

  • Pyridine Ring Reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the pyridine ring to piperidine, altering receptor binding properties .

  • N-Oxide Formation : Oxidation with H₂O₂ or peracids generates N-oxide derivatives, modulating electronic properties .

Key Structural Insights from Crystallography

The 7-azanorbornane core adopts a rigid bicyclic conformation, with the nitrogen lone pair participating in stereoelectronic effects during reactions . Hydrogen bonding between the protonated amine and chloride anions stabilizes crystalline forms .

Scientific Research Applications

(2S)-2-(6-Chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2S)-2-(6-Chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Epibatidine and Its Derivatives

Epibatidine ((R)-2-(6-chloro-3-pyridinyl)-7-azabicyclo[2.2.1]heptane) is the prototypical compound in this class. Key comparisons include:

  • Binding Affinity: Epibatidine exhibits sub-nanomolar affinity (Ki = 0.05 nM) for α4β2 nAChRs, surpassing nicotine (Ki = 1–10 nM) by ~200-fold . The (2S)-enantiomer may show altered binding due to stereochemical differences.
  • Toxicity : Epibatidine’s high potency correlates with severe side effects (e.g., cardiovascular toxicity), limiting therapeutic use. Derivatives like epiboxidine (exo-2-(3-methyl-5-isoxazolyl)-7-azabicyclo[2.2.1]heptane) reduce toxicity while retaining nAChR affinity .
  • Hydrolysis Stability: The 7-azanorbornane scaffold stabilizes adjacent amide bonds against base-catalyzed hydrolysis. For example, N-benzoyl-7-azabicyclo[2.2.1]heptane amides exhibit hydrolysis rates 10–100× slower than monocyclic analogs (e.g., pyrrolidine amides) due to pyramidalization of the amide nitrogen .
Table 1: Key Properties of Epibatidine and Derivatives
Compound Structure Modification α4β2 nAChR Affinity (Ki) Hydrolysis Stability (vs. Pyrrolidine Amides) Toxicity Profile
Epibatidine 6-Chloropyridin-3-yl, R-config 0.05 nM High High
(2S)-Isomer 6-Chloropyridin-3-yl, S-config Data pending High (assumed) Unknown
Epiboxidine 3-Methyl-5-isoxazolyl 2.3 nM Moderate Reduced
[18F]FPhEP (PET ligand) 2′-[18F]fluoro-3′-phenyl-pyridin 1.8 nM High Low (diagnostic)

Conformationally Constrained Analogues

The 7-azanorbornane scaffold is leveraged in peptidomimetics and bioimaging probes:

  • PET Imaging Probes: Radiolabeled derivatives like (−)-7-methyl-2-exo-[3'-(2-[18F]fluoropyridin-5-yl)-5'-pyridinyl]-7-azabicyclo[2.2.1]heptane exhibit high blood-brain barrier penetration and specificity for extrathalamic nAChRs, enabling non-invasive imaging .
  • Amino Acid Surrogates: Unsubstituted 7-azabicyclo[2.2.1]heptane derivatives serve as rigid proline analogs in peptide design, enhancing proteolytic stability .

Stability and Reactivity Comparisons

  • Hydrolysis Resistance : The bicyclic structure impedes hydroxide attack on amide carbonyls. DFT calculations confirm higher Gibbs free energy barriers (ΔG‡ = 25–30 kcal/mol) for hydrolysis compared to azetidine (ΔG‡ = 20 kcal/mol) or pyrrolidine (ΔG‡ = 22 kcal/mol) amides .
  • Thermal Decomposition: Thermal fragmentation of N-amino-7-azabicyclo[2.2.1]heptane derivatives yields hydrocarbons (e.g., hexa-1,5-diene) via N-imide intermediates, a reactivity distinct from monocyclic amines .

Biological Activity

(2S)-2-(6-Chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane is a bicyclic compound that has garnered attention for its biological activity, particularly as a ligand for nicotinic acetylcholine receptors (nAChRs). This article reviews its synthesis, biological mechanisms, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C11H13ClN2C_{11}H_{13}ClN_2 with a molecular weight of 208.69 g/mol. It features a bicyclic structure that includes a chloropyridine moiety, which contributes to its unique pharmacological properties.

PropertyValue
Molecular Formula C₁₁H₁₃ClN₂
Molecular Weight 208.69 g/mol
CAS Number 1246242-22-7
IUPAC Name This compound

Synthesis

The synthesis of this compound typically involves nucleophilic substitution reactions between bicyclic precursors and chloropyridine derivatives under controlled conditions. The synthesis can be optimized for yield and purity through various purification techniques such as recrystallization or chromatography .

The biological activity of this compound primarily revolves around its interaction with nAChRs, where it acts as an agonist. The binding affinity of this compound to these receptors is significantly higher than that of nicotine, making it a potent candidate for further research into its therapeutic potentials .

Key Mechanisms:

  • Agonistic Activity : It activates nAChRs, leading to increased neurotransmitter release.
  • Neuroprotective Effects : Research indicates potential neuroprotective properties through modulation of cholinergic signaling pathways .

Therapeutic Potential

Research has highlighted several areas where this compound could be beneficial:

  • Neurological Disorders : Due to its action on nAChRs, it is being explored for the treatment of conditions like Alzheimer's disease and other cognitive impairments.
  • Pain Management : Studies suggest that compounds similar to epibatidine can modulate pain pathways, providing insights into developing new analgesics .
  • Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties, warranting further investigation into its efficacy against various pathogens .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Binding Affinity Studies : Research demonstrated that this compound exhibits a strong binding affinity to nAChRs compared to other known ligands .
  • In Vivo Studies : Animal models have shown that administration of this compound results in improved cognitive functions and reduced symptoms associated with neurodegenerative diseases .
  • Toxicity Assessments : While exhibiting significant biological activity, studies also assessed the toxicity profile of the compound, revealing that it possesses a narrower safety margin compared to traditional therapies like nicotine .

Q & A

Q. What are the key synthetic challenges in obtaining enantiopure (2S)-2-(6-chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane, and what resolution methods are effective?

  • Methodological Answer: Enantiopure synthesis requires addressing steric hindrance in the bicyclic framework and controlling stereochemistry during pyridinyl substitution. Key approaches include:
  • Chiral HPLC resolution of racemic mixtures using functionalized derivatives (e.g., methyl carboxylates) .
  • Palladium-catalyzed amination with heteroaryl halides, employing bisimidazol-2-ylidene complexes to achieve moderate yields (40–60%) .
  • Curtius reactions followed by stereoselective bromination and NaH-mediated cyclization to form the 7-azabicyclo core .
    Challenges include low yields in early synthetic routes (<1% in pre-1970 methods) and the need for platinum oxide catalysts in alternative pathways .

Q. Which spectroscopic techniques are most reliable for confirming the stereochemical configuration of 7-azabicyclo[2.2.1]heptane derivatives?

  • Methodological Answer:
  • 1H/13C NMR : Assigns exo/endo configurations via coupling constants (e.g., exo-2-(6-chloro-3-pyridinyl) derivatives show distinct splitting patterns) .
  • X-ray crystallography : Resolves absolute configurations, as demonstrated for epibatidine (1R,2R,4S) .
  • IR and MS : Validate functional groups and molecular ions, critical for intermediates like N-acyl or N-nitroso derivatives .

Q. What are the common side reactions observed during palladium-catalyzed amination of 7-azabicyclo[2.2.1]heptane, and how are they mitigated?

  • Methodological Answer:
  • Competitive β-hydride elimination : Minimized by using electron-rich Pd catalysts (e.g., Pd-bisimidazol-2-ylidene) and avoiding bulky ligands .
  • Oxidative byproducts : Controlled by inert atmosphere (N2/Ar) and anhydrous solvents (THF, DMF) .
  • Unreacted heteroaryl halides : Addressed via iterative coupling or scavenging agents like polymer-supported amines .

Advanced Research Questions

Q. How can researchers address discrepancies in reported binding affinities of epibatidine analogues at nicotinic acetylcholine receptor (nAChR) subtypes?

  • Methodological Answer: Discrepancies arise from receptor subtype specificity (e.g., α4β2 vs. α7) and assay conditions. Strategies include:
  • Radioligand displacement assays : Use subtype-selective probes (e.g., [3H]-epibatidine for α4β2 vs. [125I]-α-bungarotoxin for α7) .
  • Functional electrophysiology : Measure ion flux in oocyte-expressed nAChRs to differentiate agonist/antagonist effects .
  • Mutagenesis studies : Identify key residues (e.g., Tyr190 in α4 subunit) influencing binding discrepancies .

Q. What computational strategies predict the metabolic stability of 7-azabicyclo[2.2.1]heptane-based compounds?

  • Methodological Answer:
  • DFT calculations : Model transition states for hydroxide attack on amide bonds, correlating activation energies with hydrolysis rates (e.g., 7-azabicyclo amides show ΔG‡ ≈ 22 kcal/mol, stable at 37°C) .
  • Docking studies : Predict CYP450 oxidation sites using Glide or AutoDock (prioritize C-2 and C-5 positions for derivatization) .
  • MD simulations : Assess conformational flexibility to avoid metabolic hotspots (e.g., rigid bicyclic cores resist CYP450 recognition) .

Q. How do researchers design experiments to differentiate between allosteric vs. orthosteric binding modes of epibatidine derivatives?

  • Methodological Answer:
  • Competitive binding assays : Co-incubate with orthosteric ligands (e.g., acetylcholine) to detect non-competitive inhibition .
  • Schild analysis : Determine pA2 values; slope ≠1 suggests allosteric modulation .
  • Cryo-EM/X-ray structures : Resolve ligand-receptor complexes (e.g., epibatidine bound to α4β2 nAChR extracellular domain) .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the hydrolytic stability of 7-azabicyclo[2.2.1]heptane amides?

  • Methodological Answer: Contradictions stem from solvent systems (aqueous vs. non-polar) and temperature. Reproduce experiments under standardized conditions:
  • Kinetic studies : Use 70°C in 1:1 D2O/dioxane with excess NaOD, monitoring via 1H NMR .
  • Control groups : Compare with pyrrolidine/azetidine amides to benchmark stability (7-azabicyclo derivatives are 3–5× more stable) .

Q. Why do synthetic yields vary widely for 7-azabicyclo[2.2.1]heptane intermediates?

  • Methodological Answer: Variability arises from:
  • Catalyst loading : Early routes required PtO2 (36% yield), while Pd-catalyzed methods achieve 18–60% .
  • Radical intermediates : N-Sulfonyl precursors cyclize efficiently (30–50%), whereas carbamates/amides yield uncyclized byproducts .

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